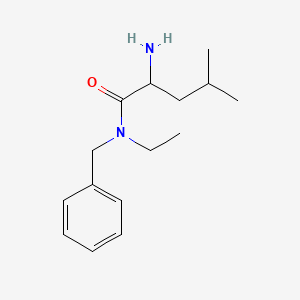
2-Amino-N-benzyl-N-ethyl-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-benzyl-N-ethyl-4-methylpentanamide is a chemical compound with the molecular formula C15H24N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a benzyl group, an ethyl group, and a methylpentanamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-benzyl-N-ethyl-4-methylpentanamide typically involves the reaction of 2-amino-4-methylpentanoic acid with benzyl chloride and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-benzyl-N-ethyl-4-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Amino-N-benzyl-N-ethyl-4-methylpentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-benzyl-N-ethyl-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-benzyl-N-methyl-4-methylpentanamide
- 2-Amino-N-benzyl-N-propyl-4-methylpentanamide
- 2-Amino-N-benzyl-N-isopropyl-4-methylpentanamide
Uniqueness
2-Amino-N-benzyl-N-ethyl-4-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-amino-N-benzyl-N-ethyl-4-methylpentanamide |
InChI |
InChI=1S/C15H24N2O/c1-4-17(11-13-8-6-5-7-9-13)15(18)14(16)10-12(2)3/h5-9,12,14H,4,10-11,16H2,1-3H3 |
InChI Key |
DDGLQLUBEQXGDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


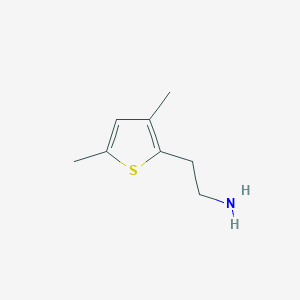


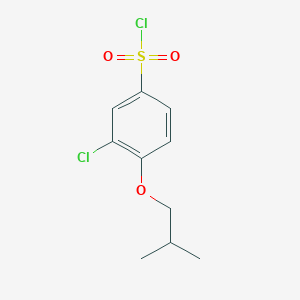

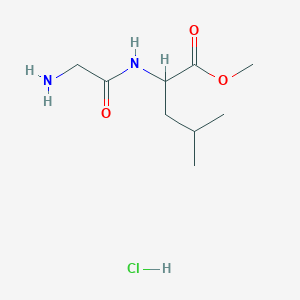

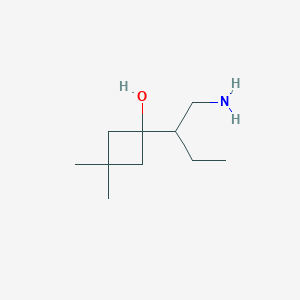
![Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate](/img/structure/B13206980.png)
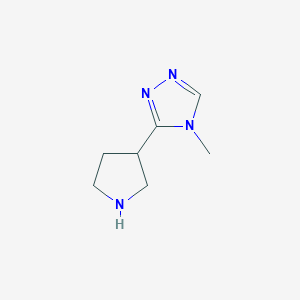
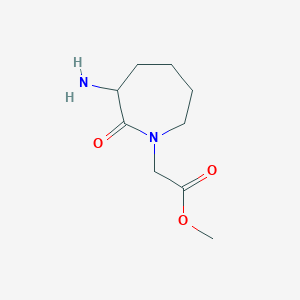
![Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate](/img/structure/B13206995.png)

![7-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13207005.png)
